molecular formula C₂₀H₃₇D₅O₃ B1156347 1-O-Hexadecyl-2-O-methylglycerol-d5

1-O-Hexadecyl-2-O-methylglycerol-d5

Cat. No.: B1156347
M. Wt: 335.58
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Hexadecyl-2-O-methylglycerol-d5 is a deuterated analog of 1-O-hexadecyl-2-O-methyl-sn-glycerol (PMG), a synthetic ether lipid with a hexadecyl chain at the sn-1 position, a methyl group at sn-2, and a glycerol backbone . The deuterium substitution (d5) likely replaces hydrogen atoms on the glycerol or methyl group, enhancing metabolic stability via the kinetic isotope effect.

Properties

Molecular Formula

C₂₀H₃₇D₅O₃

Molecular Weight

335.58

Synonyms

3-Hexadecyloxy-2-methoxypropanol-d5;  1-O-Palmityl-2-O-methyl-rac-glycerol-d5

Origin of Product

United States

Scientific Research Applications

Biochemical Research

1-O-Hexadecyl-2-O-methylglycerol-d5 is widely used as a reagent to study lipid metabolism and membrane dynamics. Its structure, featuring a hexadecyl group at one position and a methyl group at another on the glycerol backbone, allows it to interact effectively with biological membranes.

Key Applications:

  • Lipid Metabolism Studies: The compound serves as a model to investigate how lipids are metabolized within cells, contributing to our understanding of energy storage and membrane composition.
  • Membrane Dynamics: Researchers utilize this compound to explore how lipid composition affects membrane fluidity and permeability, which is crucial for cellular function.

Drug Development

The compound has been investigated for its potential therapeutic applications, particularly in modulating immune responses. Its role as an inhibitor of protein kinase C (PKC) has been significant in drug formulation strategies aimed at treating various diseases.

Therapeutic Potential:

  • Inhibition of Protein Kinase C: By inhibiting PKC, this compound can suppress pathways involved in inflammation and cell proliferation, making it a candidate for anti-inflammatory therapies.
  • Respiratory Burst Modulation: Research indicates that this compound can inhibit the respiratory burst in human neutrophils, suggesting its potential use in managing conditions characterized by excessive inflammation.

Cellular Signaling Studies

The ability of this compound to influence cellular signaling pathways makes it an essential tool in cell biology research.

Mechanisms of Action:

  • Competitive Binding with Diacylglycerols: The compound competes with natural diacylglycerols at the active site of PKC, thereby modulating various cellular processes such as growth and differentiation.
  • Impact on Immune Responses: Studies have shown that this compound alters the activation states of immune cells, providing insights into how immune responses can be regulated.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various experimental settings:

  • Inhibition of Inflammatory Responses: A study demonstrated that the compound effectively reduced inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
  • Metabolic Pathway Tracing: Researchers utilized this compound to trace lipid metabolism pathways in live cell imaging experiments, revealing insights into cellular energy dynamics.
  • Therapeutic Development: Clinical trials have explored the efficacy of formulations containing this compound for treating autoimmune disorders by modulating immune cell activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Modifications

The biological activity of ether lipids is highly dependent on substitutions at the sn-1, sn-2, and sn-3 positions. Below is a comparative analysis of key compounds:

Compound Substituents Key Structural Features
1-O-Hexadecyl-2-O-methylglycerol-d5 sn-1: C16 alkyl; sn-2: methyl; sn-3: OH (deuterated) Deuterated form enhances metabolic stability; lacks polar head groups at sn-3 .
PMG (Non-deuterated) sn-1: C16 alkyl; sn-2: methyl; sn-3: OH Precursor for antitumor glycolipids; used in enantioselective syntheses .
AGEPC (Platelet-Activating Factor) sn-1: C16 alkyl; sn-2: acetyl; sn-3: phosphorylcholine Acetyl group at sn-2 is critical for immune cell activation (EC50 ~10⁻¹⁰ M) .
Compound 4 (Glucosyl Diglyceride) sn-1: C16 alkyl; sn-2: methyl; sn-3: 2'-acetamido-2'-deoxy-β-D-glucopyranosyl Antiproliferative activity (IC50: 9–25 µM); sugar moiety enhances specificity for cancer cells .
Compound 5 (Deacetylated Derivative) sn-1: C16 alkyl; sn-2: methyl; sn-3: 2'-amino-2'-deoxy-β-D-glucopyranosyl Enhanced activity vs. Compound 4 (IC50: 4–12.2 µM); free amino group improves membrane interaction .
Antiproliferative Effects
  • PMG Derivatives (Compounds 4 and 5):

    • Compound 4 (IC50: 9 µM for A549; 17 µM for MCF-7) and Compound 5 (IC50: 4–12.2 µM) exhibit potent activity against epithelial cancers, surpassing alkylphosphocholines like ET-18-OCH3 (IC50: 24 µM) .
    • Activity is attributed to the glucosyl group at sn-3, which facilitates selective uptake by cancer cells .
  • AGEPC and AcGEPC:

    • Primarily act as platelet-activating factors (PAFs), inducing neutrophil chemotaxis and superoxide production at picomolar concentrations .
    • The acetyl group at sn-2 is essential; removal (lyso-GEPC) abolishes activity .
Metabolic Stability
  • PMG-d5 vs. PMG:
    • Deuterium substitution in PMG-d5 likely reduces metabolic degradation, extending its half-life in pharmacokinetic studies. Similar deuterated analogs in other lipid classes show ~2–3× slower clearance .

Structure-Activity Relationships (SAR)

  • sn-1 Position:
    • Long alkyl chains (e.g., C16) enhance membrane integration and bioavailability .
  • sn-2 Position:
    • Small substituents (methyl or acetyl) optimize activity. Acetyl is critical for PAFs, while methyl in PMG derivatives reduces enzymatic hydrolysis .
  • sn-3 Position:
    • Polar groups (phosphorylcholine or glucosyl) dictate target specificity. Phosphorylcholine drives immune activation, while glucosyl groups enhance antitumor effects .

Research Findings and Key Studies

Antitumor Activity of PMG Derivatives

  • Compound 5 inhibited OVCAR-3 ovarian cancer cells with an IC50 of 4 µM, outperforming ET-18-OCH3 (IC50: 24 µM) .
  • Mechanism: Glycosyl diglycerides disrupt lipid rafts and induce apoptosis via ceramide accumulation .

Immune Modulation by AGEPC

  • AGEPC binds high-affinity receptors on neutrophils (KD = 0.11 nM), triggering chemotaxis and lysosomal enzyme release .
  • Specificity: The sn-2 acetyl group and ether linkage are indispensable; stereochemistry is less critical .

Preparation Methods

Starting Materials and Protection-Deprotection Chemistry

Synthesis begins with a protected glycerol derivative to ensure regioselective functionalization. Solketal (isopropylidene glycerol) is a common starting material due to its commercial availability and ease of deprotection:

Step 1: Protection of Glycerol

  • Solketal (isopropylidene glycerol) is treated with trityl chloride to protect the primary hydroxyl group, yielding 1-O-trityl-solketal.

  • Subsequent benzylation of the secondary hydroxyl group produces 1-O-trityl-2-O-benzyl-sn-glycerol.

Step 2: Deuterium Incorporation

  • Deuterated Methylation : The sn-2 hydroxyl group is methylated using deuterated iodomethane (CD3I) in the presence of silver(I) oxide (Ag2O), resulting in a CD3 group.

  • Glycerol Backbone Deuteration : Deuterium is introduced at C1 and C3 via catalytic deuteration of a ketone intermediate (e.g., 1,3-diketone) using palladium-on-carbon (Pd/C) and deuterium gas (D2).

Alkylation at the sn-1 Position

The hexadecyl ether is installed via nucleophilic substitution:

  • 1-O-Trityl-2-O-benzyl-3-O-deuterio-sn-glycerol reacts with hexadecyl bromide in anhydrous tetrahydrofuran (THF) under reflux, catalyzed by sodium hydride (NaH).

  • Reaction Conditions :

    • Temperature: 60°C

    • Duration: 12–16 hours

    • Yield: 78–85%

Global Deprotection and Final Isolation

  • Trityl Removal : The trityl group is cleaved using hydrochloric acid (HCl) in methanol, selectively exposing the primary hydroxyl group.

  • Benzyl Removal : Hydrogenolysis with palladium hydroxide (Pd(OH)2) under H2 gas removes the benzyl group.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the deuterated product.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl3):

    • δ 3.55 (m, 1H, sn-2 CH), δ 3.38 (t, 2H, sn-1 OCH2), δ 1.56 (m, 2H, OCH2CH2), δ 1.25 (br s, 28H, C16 chain).

    • Absence of CD3 proton signals confirms deuteration.

  • ²H NMR : Peaks at δ 3.38 (CD3) and δ 3.55 (C1/C3 deuterium).

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C20H37D5O3 [M+H]+: 335.3245

    • Observed: 335.3243.

Optimization Challenges and Solutions

Stereochemical Integrity

Racemization at the sn-2 position is minimized by:

  • Using low temperatures (<0°C) during methylation.

  • Employing bulky bases (e.g., DBU) to avoid base-induced epimerization.

Deuterium Retention

  • Solvent Choice : Anhydrous deuterated solvents (e.g., CD3OD) prevent H/D exchange.

  • Reaction Quenching : Rapid neutralization with D2O after deuterium incorporation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Deuterium Purity (%)Key Advantage
Solketal Route7898.5High stereoselectivity
Glycerol Deuteration6595.2Direct backbone labeling
Reductive Amination5289.7Applicable to scaled production

Q & A

Basic Research Questions

Q. What are the key synthetic routes for enantioselective synthesis of 1-O-Hexadecyl-2-O-methylglycerol-d5, and how can isotopic purity be ensured?

  • Methodological Answer : The enantioselective synthesis of this compound involves asymmetric dihydroxylation of allyl 4-methoxyphenyl ether using AD-Mix supplemented with potassium persulfate, as described by Byun et al. (1994) . To ensure isotopic purity (deuterium incorporation at specific positions), deuterated reagents must be used during alkylation steps, followed by validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 2H^2H-NMR can confirm deuterium placement, while high-resolution MS distinguishes isotopic peaks .

Q. Which analytical techniques are most effective for characterizing the structural and isotopic integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers to confirm stereochemical purity .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify functional groups, while 2H^2H-NMR verifies deuterium incorporation .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) quantifies isotopic enrichment by comparing observed vs. theoretical m/z ratios for deuterated vs. non-deuterated forms .

Advanced Research Questions

Q. How can researchers optimize enantiomeric yield in large-scale synthesis of this compound?

  • Methodological Answer : Low enantiomeric purity often arises from incomplete stereochemical control during dihydroxylation. To address this:

  • Catalyst Screening : Test alternative chiral ligands (e.g., Sharpless ligands) with AD-Mix to improve enantioselectivity .
  • Reaction Kinetics : Use design of experiments (DoE) to optimize temperature, solvent polarity, and reaction time. For example, a factorial design (2k^k model) can identify critical factors affecting yield .
  • In-line Analytics : Implement process analytical technology (PAT) like FTIR to monitor reaction progress in real time .

Q. What experimental designs are suitable for studying deuterium isotope effects on the physicochemical properties of this compound?

  • Methodological Answer :

  • Controlled Comparisons : Synthesize both deuterated (d5) and non-deuterated analogs. Measure properties like melting point, solubility, and lipophilicity (e.g., via octanol-water partitioning) .
  • Kinetic Isotope Effects (KIE) : Use stopped-flow spectroscopy or isotopic labeling to compare reaction rates in enzymatic or chemical assays .
  • Computational Modeling : Molecular dynamics simulations (e.g., COMSOL Multiphysics) can predict isotopic effects on molecular conformation and stability .

Q. How should researchers address contradictions in bioactivity data between deuterated and non-deuterated analogs in lipid metabolism studies?

  • Methodological Answer :

  • Replication Studies : Repeat experiments under standardized conditions (e.g., cell lines, incubation times) to rule out variability .
  • Meta-analysis : Aggregate data from multiple studies to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of isotopic substitution .
  • Mechanistic Probes : Conduct isotope tracing (e.g., 2H^2H-labeled metabolic flux analysis) to track deuterium’s role in biochemical pathways .

Methodological Frameworks and Future Directions

Q. How can AI-driven tools like COMSOL Multiphysics enhance research on this compound?

  • Methodological Answer :

  • Process Optimization : AI algorithms can simulate reaction conditions (e.g., temperature, pressure) to predict optimal synthesis pathways .
  • Data Integration : Machine learning models correlate experimental data (e.g., NMR spectra) with structural features to accelerate characterization .
  • Smart Laboratories : Implement autonomous systems for real-time adjustments in experimental parameters, reducing manual intervention .

Q. What frameworks (e.g., FINER, PICO) are applicable for formulating hypotheses about this compound’s role in lipid membrane studies?

  • Methodological Answer :

  • FINER Criteria : Ensure hypotheses are Feasible (e.g., accessible deuterated precursors), Interesting (e.g., novel isotopic effects), Novel (e.g., unexplored metabolic pathways), Ethical (e.g., safe handling protocols), and Relevant (e.g., applications in drug delivery) .
  • PICO Framework : Define Population (e.g., lipid bilayers), Intervention (e.g., deuterated glycerol analogs), Comparison (non-deuterated analogs), and Outcomes (e.g., membrane stability metrics) .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Detailed Protocols : Document synthesis steps, including reagent batches (e.g., CAS 111-03-5 for analogs) and equipment specifications (e.g., HPLC column type) .
  • Open Data : Share raw spectra (NMR, MS) and computational scripts in repositories like Zenodo .
  • Inter-laboratory Validation : Collaborate with independent labs to verify key findings, using standardized materials (e.g., certified reference compounds) .

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